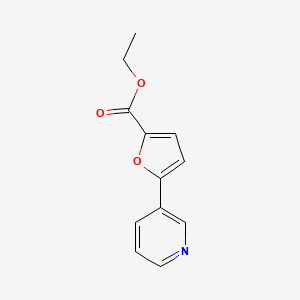

Ethyl 5-(3-pyridyl)-2-furoate

Description

Ethyl 5-(3-pyridyl)-2-furoate is a heterocyclic ester featuring a furan ring substituted at the 5-position with a pyridyl group (3-pyridyl) and an ethoxycarbonyl moiety at the 2-position. This compound belongs to a broader class of furoate esters, which are notable for their applications in fragrance chemistry, pharmaceuticals, and materials science.

Properties

IUPAC Name |

ethyl 5-pyridin-3-ylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)11-6-5-10(16-11)9-4-3-7-13-8-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQNTOAXQGCTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-pyridyl)-2-furoate typically involves the reaction of 3-pyridylboronic acid with ethyl 2-furoate under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of Ethyl 5-(3-pyridyl)-2-furoate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and reduced production costs.

Types of Reactions:

Oxidation: Ethyl 5-(3-pyridyl)-2-furoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-pyridyl)-2-furoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-pyridyl)-2-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Substituent Variations in Pyridyl-Furoate Esters

The position and nature of substituents on the pyridyl ring significantly influence the compound’s physicochemical and functional properties. Key analogs include:

*Molecular weights estimated based on structural similarity.

Key Observations :

- Substituent Position : Methyl groups at different pyridyl positions alter steric and electronic effects. For instance, 2-pyridyl derivatives (e.g., Ethyl 5-(pyridin-2-yl)-2-furoate) may exhibit distinct reactivity compared to 3-pyridyl analogs due to differences in nitrogen orientation .

- Lipophilicity : Methylated derivatives (e.g., Ethyl 5-(3-methyl-2-pyridyl)-2-furoate) likely exhibit increased lipophilicity, enhancing solubility in organic solvents .

General Approaches for Pyridyl-Furoate Esters

Synthesis typically involves condensation or substitution reactions. For example:

- Methylated Analogs : Prepared using alkylation or Friedel-Crafts acylation. For instance, methyl groups are introduced via acetone condensation under acidic conditions (e.g., synthesis of DEBF in ).

- 5-Acetyl Derivatives : Oxidation of hydroxyethyl intermediates (e.g., Jones reagent oxidation for methyl 5-acetyl-2-furoate in ).

Yield and Purity

- Ethyl 2-furoate derivatives synthesized via acetone condensation achieve yields up to 95% after recrystallization .

- Methylated pyridyl analogs (e.g., Ethyl 5-(3-methyl-2-pyridyl)-2-furoate) are typically isolated with purities ≥95% .

Physicochemical and Functional Properties

Odor Profiles

While Ethyl 5-(3-pyridyl)-2-furoate’s odor is undocumented, simpler furoate esters provide a baseline:

| Compound | Odor Profile | Reference |

|---|---|---|

| Ethyl 2-furoate | Sweet, acidic, urinous | |

| Methyl 2-furoate | Decayed, fruity | |

| Allyl 2-furoate | Decayed, pungent |

Inference: The pyridyl group may introduce nitrogenous or aromatic nuances, diverging from traditional furoate esters.

Stability and Reactivity

- Hydrolysis Sensitivity : Ethyl esters are prone to hydrolysis under acidic/basic conditions. The pyridyl group’s electron-withdrawing effects may accelerate this process compared to alkyl-substituted analogs.

- Thermal Stability : Furan rings are thermally stable, but pyridyl substituents may reduce decomposition temperatures due to increased conjugation .

Fragrance and Flavor Chemistry

Pharmaceutical Intermediates

- For example, 5-chloromethyl derivatives (e.g., Ethyl 5-chloromethyl-2-furoate) are precursors in nucleoside analog synthesis .

Biological Activity

Ethyl 5-(3-pyridyl)-2-furoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The biological activity of Ethyl 5-(3-pyridyl)-2-furoate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. It has been shown to:

- Inhibit Enzymatic Activity : The compound may inhibit specific enzymes related to inflammatory processes, which can lead to reduced inflammation and pain relief.

- Modulate Signal Transduction : Ethyl 5-(3-pyridyl)-2-furoate can affect signaling pathways by binding to receptors, potentially influencing cellular responses in various tissues.

Antimicrobial Properties

Research indicates that Ethyl 5-(3-pyridyl)-2-furoate exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Ethyl 5-(3-pyridyl)-2-furoate has shown promise as an anti-inflammatory agent. Studies suggest it may reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Preliminary research indicates that Ethyl 5-(3-pyridyl)-2-furoate may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The exact mechanisms are still under investigation but may involve modulation of cell cycle regulators and apoptosis-related proteins.

Research Findings and Case Studies

Several studies have explored the biological activity of Ethyl 5-(3-pyridyl)-2-furoate:

| Study | Findings |

|---|---|

| In vitro Antimicrobial Study | Demonstrated effective inhibition against E. coli and S. aureus with MIC values ranging from 50-100 µg/mL. |

| Anti-inflammatory Study | Showed significant reduction in TNF-alpha levels in LPS-stimulated macrophages. |

| Anticancer Study | Induced apoptosis in human breast cancer cell lines with IC50 values around 30 µM. |

Comparison with Related Compounds

Ethyl 5-(3-pyridyl)-2-furoate can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| Ethyl 5-(2-pyridyl)-2-furoate | Contains a different pyridine substitution | Varying biological activity |

| Ethyl 5-(4-pyridyl)-2-furoate | Different position of the pyridine group | Altered reactivity and selectivity |

| Methyl 5-(3-pyridyl)-2-furoate | Methyl group instead of ethyl | Different solubility properties |

Q & A

Q. What are the key considerations in designing a synthesis protocol for Ethyl 5-(3-pyridyl)-2-furoate?

- Methodological Answer : Synthesis protocols should prioritize controlled reaction conditions, such as maintaining low temperatures (e.g., –1°C to 5°C) during aldehyde addition to avoid side reactions, as demonstrated in analogous furan ester syntheses . Catalytic systems involving anhydrous ZnCl₂ in chlorinated solvents (e.g., chloroform) are effective for electrophilic substitutions. Post-reaction purification via vacuum distillation (e.g., 3 mm Hg pressure) ensures isolation of high-purity products. Researchers should also monitor HCl gas flow rates to achieve saturation without overheating the reaction mixture .

Q. Which analytical techniques are most suitable for characterizing Ethyl 5-(3-pyridyl)-2-furoate and validating its purity?

- Methodological Answer :

- Chromatography : Use GC-MS or HPLC to quantify impurities and confirm retention times against standards. For example, TraceFinder 3.0 software has been employed for metabolite quantification in structurally related compounds .

- Spectroscopy : FTIR and NMR (¹H/¹³C) are critical for functional group identification (e.g., pyridyl C–H stretches at ~3000 cm⁻¹) and verifying substitution patterns .

- Elemental Analysis : Validate molecular composition via combustion analysis or high-resolution mass spectrometry (HRMS).

Q. How should researchers handle storage and stability concerns for this compound?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as pyridyl-furan derivatives are prone to degradation under acidic or humid conditions. Long-term stability testing via accelerated aging studies (e.g., 40°C/75% RH for 6 months) is recommended to establish shelf-life parameters .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing Ethyl 5-(3-pyridyl)-2-furoate under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test alternatives to ZnCl₂, such as BF₃·Et₂O or ionic liquids, to improve regioselectivity in pyridyl substitution.

- Kinetic Control : Optimize aldehyde addition rates (e.g., dropwise vs. bulk) to minimize dimerization. For example, slow addition of aldehydes at ≤5°C reduces exothermic side reactions .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, acetonitrile) against chlorinated solvents to balance reactivity and solubility.

Q. What strategies are effective in resolving contradictory data regarding the biological activity of derivatives of Ethyl 5-(3-pyridyl)-2-furoate?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability in bioactivity assays .

- Dose-Response Studies : Conduct multi-concentration assays (e.g., 0.1–100 µM) to distinguish true activity from solvent artifacts.

- Structural Analogues : Synthesize and test derivatives with modified pyridyl or furoate groups (e.g., sulfonamide substitutions ) to isolate pharmacophore contributions.

Q. How do environmental factors (e.g., pH, temperature) influence the stability and reactivity of Ethyl 5-(3-pyridyl)-2-furoate in aqueous systems?

- Methodological Answer :

- pH-Dependent Stability : Perform accelerated degradation studies across pH 2–10 using buffered solutions. Monitor hydrolysis via UV-Vis or NMR to identify labile bonds (e.g., ester cleavage ).

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition thresholds. For example, related furan esters decompose above 120°C under oxidative conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological effects of Ethyl 5-(3-pyridyl)-2-furoate derivatives across studies?

- Methodological Answer :

- Batch Variability : Replicate synthesis and purification steps to ensure compound consistency. Purity ≥98% (HPLC) is critical for reproducible bioassays .

- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and incubation times to reduce confounding variables.

- Cross-Study Comparisons : Meta-analysis of raw data (e.g., IC₅₀ values) using software like GraphPad Prism can identify outliers or methodological biases .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.